Dnmdp-3 -

Dnmdp-3

Catalog Number: EVT-10896070
CAS Number:
Molecular Formula: C15H19N3O2
Molecular Weight: 273.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

DNMDP-3 is classified as a small molecule inhibitor and belongs to a class of compounds known as phosphodiesterase modulators. It is derived from synthetic organic chemistry and has been studied for its potential therapeutic applications in oncology. The compound's structure and biological activity have been characterized through various biochemical assays and structural biology techniques, including cryo-electron microscopy.

Synthesis Analysis

Methods and Technical Details

The synthesis of DNMDP-3 involves several steps typical of organic synthesis, including the formation of the dihydropyridazinone core. Precise reaction conditions such as temperature, solvent choice, and the use of specific reagents are critical for achieving high yields and purity. The compound can be synthesized using methods that involve:

  1. Formation of the Dihydropyridazinone Ring: This step typically includes cyclization reactions that form the core structure.
  2. Introduction of Functional Groups: The diethylamino and nitro groups are introduced through electrophilic substitution reactions.
  3. Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

The detailed synthetic route can vary based on the specific laboratory protocols but generally adheres to these principles.

Molecular Structure Analysis

Structure and Data

The molecular formula for DNMDP-3 is C15H20N4O3C_{15}H_{20}N_{4}O_{3}. Its structure features a dihydropyridazinone ring with substituents that include a diethylamino group and a nitrophenyl moiety.

Key structural features include:

  • Dihydropyridazinone Core: Central to its activity, this core facilitates interactions with target proteins.
  • Diethylamino Group: Enhances solubility and may influence binding affinity.
  • Nitrophenyl Moiety: Contributes to the compound's electronic properties, potentially affecting its interaction with biological targets.

Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within DNMDP-3, revealing how it fits into the binding sites of phosphodiesterase 3A.

Chemical Reactions Analysis

Reactions and Technical Details

DNMDP-3 undergoes several types of chemical reactions, which include:

  1. Oxidation: Under specific conditions, DNMDP-3 can be oxidized to form various oxidation products.
  2. Reduction: The compound can also be reduced, yielding different products depending on the reducing agent used.
  3. Substitution Reactions: Functional groups in DNMDP-3 can be substituted, leading to derivatives that may possess altered biological activities.

These reactions are significant as they can modify the pharmacological properties of DNMDP-3, potentially enhancing its efficacy or altering its toxicity profile.

Mechanism of Action

Process and Data

The mechanism by which DNMDP-3 induces apoptosis involves its binding to phosphodiesterase 3A and Schlafen 12. This interaction stabilizes the formation of a complex between these two proteins, which is crucial for activating downstream apoptotic pathways.

  1. Complex Formation: DNMDP-3 acts as a molecular glue, promoting the interaction between phosphodiesterase 3A and Schlafen 12.
  2. Activation of Schlafen 12: Once bound, Schlafen 12 exhibits ribonuclease activity that leads to the cleavage of specific RNA substrates, contributing to cell death.
  3. Biochemical Pathways: The compound's action on cyclic nucleotide levels through phosphodiesterase inhibition further influences cellular signaling pathways associated with apoptosis.

This multi-faceted approach highlights DNMDP-3's potential as an effective anti-cancer agent.

Physical and Chemical Properties Analysis

Physical Properties

DNMDP-3 is characterized by:

  • Molecular Weight: Approximately 304.34 g/mol.
  • Solubility: Generally soluble in organic solvents due to its hydrophobic regions.

Chemical Properties

Key chemical properties include:

  • Stability: The compound exhibits stability under physiological conditions but may undergo degradation under extreme pH or temperature conditions.
  • Reactivity: It can participate in redox reactions due to the presence of electron-donating groups.

These properties are essential for understanding how DNMDP-3 behaves in biological systems.

Applications

Scientific Uses

DNMDP-3 has significant potential applications in cancer research due to its ability to selectively induce apoptosis in cancer cells expressing high levels of phosphodiesterase 3A and Schlafen 12. Its role in modulating these proteins makes it a candidate for further development into therapeutic agents aimed at treating various malignancies.

Research continues into optimizing DNMDP-3 analogs for improved efficacy and reduced side effects, making it an important subject in ongoing pharmaceutical development efforts aimed at targeting cancer cell survival mechanisms.

Mechanistic Foundations of DNMDP-Induced Cytotoxicity

PDE3A-SLFN12 Complex Formation

Molecular Triggers of Protein-Protein Interaction

The cytotoxic activity of 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) originates from its ability to induce a neomorphic interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). PDE3A exists as a homodimer under physiological conditions, with its catalytic domain (residues 640–1141) exhibiting a monomer-dimer equilibrium dissociation constant (Kd) of ~40 nM [1]. SLFN12 is a less stable dimer (Kd ~870 nM) that undergoes concentration-dependent aggregation [1]. DNMDP binds the catalytic pocket of PDE3A, inducing conformational changes that expose hydrophobic interfaces near the active site (e.g., residues Histidine 840, Glutamine 975, Glutamine 1001, Phenylalanine 1004). These structural rearrangements create a complementary binding surface for the C-terminal alpha helix (residues Glutamic acid 552–Isoleucine 558) of SLFN12 [2] [4]. This interaction is further stabilized by direct hydrophobic contacts between SLFN12 and the aromatic moiety of DNMDP, effectively "gluing" the proteins together [2] [7].

Role of DNMDP in Complex Stabilization

DNMDP functions as a molecular glue by synergistically enhancing the protein-protein interaction interface. Biolayer interferometry studies demonstrate that DNMDP reduces the equilibrium dissociation constant (Kd) of the PDE3A-SLFN12 complex from 320 nM to 65 nM at 500 millimolar sodium chloride, primarily by accelerating association kinetics and decelerating dissociation [1]. Structural analyses reveal that DNMDP’s diethylamino and nitrophenyl groups form van der Waals contacts with SLFN12’s short helix while remaining anchored in PDE3A’s catalytic pocket [2] [8]. This dual binding mechanism distinguishes DNMDP from non-cytotoxic PDE3A inhibitors (e.g., trequinsin or cilostazol), which occupy the catalytic pocket but lack extensions that engage SLFN12 [1] [4]. Consequently, trequinsin competitively inhibits DNMDP-induced complex formation [1] [5].

Salt-Dependence of Heterotetramer Assembly

The assembly of the PDE3A-SLFN12 heterotetramer (2:2 stoichiometry) exhibits pronounced ionic strength dependence. At physiological salt concentrations (150 millimolar sodium chloride), PDE3A and SLFN12 form stable complexes even without DNMDP, as confirmed by size exclusion chromatography (SEC) and multi-angle light scattering (SEC-MALS) revealing a complex mass of ~247 kDa [1]. In high-salt conditions (500 millimolar sodium chloride), however, complex formation is severely impaired without DNMDP due to disruption of electrostatic interactions between PDE3A’s charged surface residues and SLFN12’s C-terminal helix [1]. DNMDP overcomes this barrier by reinforcing hydrophobic contacts, as evidenced by:

  • Pulldown assays showing PDE3A-SLFN12 binding at 500 millimolar sodium chloride only with DNMDP [1].
  • SEC elution profiles confirming complex stability exclusively in DNMDP-treated samples under high-salt conditions [1].

Table 1: Impact of Ionic Strength on PDE3A-SLFN12 Complex Stability

Sodium Chloride ConcentrationComplex Stability Without DNMDPComplex Stability With DNMDPPrimary Stabilizing Forces
150 millimolarStableEnhancedElectrostatic interactions
500 millimolarUnstableStableHydrophobic interactions

Functional Transformation of Schlafen Family Member 12

Ribonuclease Activation Mechanisms

Schlafen Family Member 12 possesses latent ribonuclease activity that requires PDE3A binding and post-translational modification for activation. Schlafen Family Member 12 undergoes constitutive phosphorylation at Serine 368 and Serine 573, which suppresses its ribonuclease function [10]. DNMDP-induced complex formation triggers recruitment of protein phosphatase 2A, leading to Schlafen Family Member 12 dephosphorylation [10]. Mutational studies confirm that phosphomimetic substitutions (Serine 368→Aspartic acid; Serine 573→Aspartic acid) abolish DNMDP-induced cytotoxicity, whereas phosphoablative mutants (Serine 368→Alanine; Serine 573→Alanine) constitutively activate ribonuclease activity and cell death [10]. This dephosphorylation is contingent upon PDE3A-Schlafen Family Member 12 complex formation, as neither Schlafen Family Member 12 alone nor catalytically inactive PDE3A mutants support dephosphorylation [10].

PDE3A-Mediated Enhancement of Schlafen Family Member 12 Catalytic Activity

PDE3A binding enhances Schlafen Family Member 12’s ribonuclease activity by ≥10-fold, independent of PDE3A’s phosphodiesterase function [1] [10]. Hydrogen-deuterium exchange mass spectrometry demonstrates that complex formation rigidifies Schlafen Family Member 12’s AAA ATPase-like domain, repositioning key residues (e.g., Lysine 213, Aspartic acid 214) within the conserved "Serine-Tryptophan-Alanine-Aspartic acid-Leucine" motif to form a competent ribonuclease active site [1] [8]. Notably, Schlafen Family Member 12 Lysine 213→Arginine mutants retain complex-forming ability but exhibit no ribonuclease activation or cytotoxicity, confirming that PDE3A binding is necessary but insufficient for Schlafen Family Member 12 activation without catalytic competence [2] [10].

Ribonucleic Acid Substrate Specificity and Degradation

Activated Schlafen Family Member 12 selectively cleaves structured ribonucleic acids, including transfer ribonucleic acid (tRNA) and ribosomal ribonucleic acid (rRNA), but exhibits minimal activity against messenger ribonucleic acids (mRNAs) or single-stranded oligoribonucleotides [10]. Ribonuclease protection assays reveal preferential degradation of 28S and 18S rRNA in DNMDP-treated cells, disrupting ribosomal function [1] [10]. This degradation reduces global protein synthesis, particularly affecting short-lived anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2) and myeloid cell leukemia 1 (Mcl-1) [2] [4]. Transfer ribonucleic acid cleavage occurs at discrete sites within the anticodon loop, further impairing translational fidelity [10]. Schlafen Family Member 12’s substrate selectivity arises from its adenosine triphosphate-dependent helicase-like domain, which unfolds structured ribonucleic acid substrates for cleavage by the AAA domain [1] [8].

Table 2: Schlafen Family Member 12 Ribonuclease Substrate Profile

Ribonucleic Acid SubstrateCleavage EfficiencyFunctional Consequence
28S ribosomal ribonucleic acidHighRibosome inactivation
Transfer ribonucleic acidModerateImpaired translation elongation
Messenger ribonucleic acidLowMinimal impact on specific transcripts
Single-stranded ribonucleic acidNegligibleNo detectable degradation

Aryl Hydrocarbon Receptor-Interacting Protein as a Critical Cofactor

Clustered Regularly Interspaced Short Palindromic Repeats Screening for Modulatory Factors

Genome-wide clustered regularly interspaced short palindromic repeats knockout screens identified aryl hydrocarbon receptor-interacting protein (AIP) as essential for DNMDP sensitivity [5]. Aryl hydrocarbon receptor-interacting protein knockout cells exhibit complete resistance to DNMDP despite expressing phosphodiesterase 3A and Schlafen Family Member 12, confirming its non-redundant role [5]. Aryl hydrocarbon receptor-interacting protein is a 37 kDa tetratricopeptide repeat-containing co-chaperone that associates with heat shock protein 90, though its specific function in the phosphodiesterase 3A-Schlafen Family Member 12 pathway was previously unknown [5].

Chaperone Function in Complex Assembly

Aryl hydrocarbon receptor-interacting protein facilitates phosphodiesterase 3A-Schlafen Family Member 12 complex assembly in cells by stabilizing phosphodiesterase 3A’s catalytically competent conformation prior to DNMDP binding [5]. Co-immunoprecipitation studies show:

  • Aryl hydrocarbon receptor-interacting protein constitutively interacts with phosphodiesterase 3A but not Schlafen Family Member 12 [5].
  • Aryl hydrocarbon receptor-interacting protein knockdown abolishes DNMDP-induced phosphodiesterase 3A-Schlafen Family Member 12 co-immunoprecipitation [5].
  • Purified aryl hydrocarbon receptor-interacting protein enhances the kinetics of in vitro complex formation at low phosphodiesterase 3A concentrations (≤100 nanomolar) [5].These data indicate aryl hydrocarbon receptor-interacting protein acts as a scaffold that pre-organizes phosphodiesterase 3A dimers for efficient Schlafen Family Member 12 recruitment upon DNMDP binding [5].

1.3.3. In Vitro vs. Cellular Complex Formation RequirementsAryl hydrocarbon receptor-interacting protein is dispensable for complex formation in vitro but essential in cellular environments. Reconstitution experiments with purified proteins demonstrate robust DNMDP-induced phosphodiesterase 3A-Schlafen Family Member 12 binding without aryl hydrocarbon receptor-interacting protein [1] [5]. However, cellular co-immunoprecipitation requires aryl hydrocarbon receptor-interacting protein, likely due to:

  • Proteostatic Pressure: Phosphodiesterase 3A exhibits a monomer-dimer equilibrium favoring monomers at submicromolar concentrations [1]. Cellular phosphodiesterase 3A concentrations (~200 nanomolar) fall below the dimerization Kd (40 nanomolar in vitro), necessitating aryl hydrocarbon receptor-interacting protein to stabilize dimeric phosphodiesterase 3A [5].
  • Subcellular Localization: Schlafen Family Member 12 localizes to the endoplasmic reticulum, while phosphodiesterase 3A is cytoplasmic. Aryl hydrocarbon receptor-interacting protein may traffic phosphodiesterase 3A to Schlafen Family Member 12-containing compartments [5] [10].
  • Competitive Inhibitors: Cellular phosphodiesterase 3A binds endogenous cyclic adenosine monophosphate, which antagonizes DNMDP binding. Aryl hydrocarbon receptor-interacting protein may displace cyclic nucleotides to facilitate DNMDP access [5].

Table 3: Aryl Hydrocarbon Receptor-Interacting Protein Dependency in Complex Formation

Experimental SystemAIP RequirementRationale
Purified proteins in vitroNoHigh protein concentrations favor spontaneous dimerization/complex formation
Cultured cellsYesSubmicromolar PDE3A concentrations and compartmentalization necessitate chaperoning
Aryl hydrocarbon receptor-interacting protein knockout cellsAbrogated complexPDE3A fails to dimerize efficiently or recruit SLFN12

Properties

Product Name

Dnmdp-3

IUPAC Name

(4R)-4-methyl-3-(4-morpholin-4-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

InChI

InChI=1S/C15H19N3O2/c1-11-10-14(19)16-17-15(11)12-2-4-13(5-3-12)18-6-8-20-9-7-18/h2-5,11H,6-10H2,1H3,(H,16,19)/t11-/m1/s1

InChI Key

AUJRLIIKYCIXHN-LLVKDONJSA-N

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCOCC3

Isomeric SMILES

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.